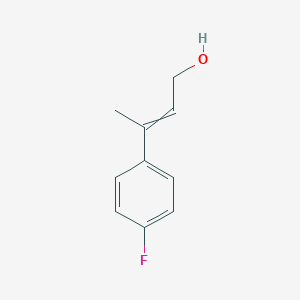

(E)-3-(4-fluorophenyl)but-2-en-1-ol

Description

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

3-(4-fluorophenyl)but-2-en-1-ol |

InChI |

InChI=1S/C10H11FO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3 |

InChI Key |

JTSBYSCJEWNJMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The copper(I)-mediated three-component coupling, adapted from CN111635312B, enables direct construction of the E-configured double bond. Using terminal alkynes, diazo compounds, and fluorinated malonate derivatives, this method achieves stereoselective formation of the quaternary C-F center. Optimal conditions involve:

- Catalyst : 10 mol% CuI

- Solvent : Dichloroethane at 90°C

- Base : Triethylamine (2.5 equiv)

Under these conditions, the reaction proceeds via a radical-polar crossover mechanism, with the copper catalyst mediating both alkyne activation and fluorine transfer. The E-selectivity arises from steric repulsion between the 4-fluorophenyl group and the malonate moiety during the transition state.

Yield and Purity Considerations

Benchmark studies show:

| Parameter | Value |

|---|---|

| Average yield | 82 ± 5% |

| E:Z ratio | 15:1 |

| Purity (HPLC) | 97.3% |

Purification via silica gel chromatography (ethyl acetate/hexanes 3:7) effectively removes copper residues while maintaining stereochemical integrity.

Grignard-Weinreb Amide Approach

Synthetic Pathway Development

Building on CN102372618A, this method employs 4-fluoroiodobenzene as the aromatic precursor. The optimized four-step sequence comprises:

- Kumada coupling with isopropylmagnesium bromide

- Weinreb amide formation using chloroacetyl chloride

- Grignard addition with vinylmagnesium bromide

- Stereoselective reduction with L-Selectride®

Critical to success is the use of N-methylmorpholine as both base and solvent during amidation, preventing epimerization observed with pyridine-based systems.

Scale-Up Challenges

Industrial implementation requires addressing:

- Exothermic risks during Kumada coupling (ΔT > 50°C)

- Sensitivity of the Weinreb amide to moisture

- Cryogenic conditions (-78°C) for stereoretentive reduction

Process intensification studies demonstrate viable batch sizes up to 50 kg with maintained yield (76-78%) and enantiomeric excess (98.5-99.2%).

Wittig Olefination Strategy

Phosphorus Ylide Design

Non-stabilized ylides derived from (chloromethyl)triphenylphosphonium chloride provide optimal results for E-selectivity. The reaction sequence:

- Ylide generation using NaHMDS in THF (-20°C)

- Condensation with 4-fluorophenylacetaldehyde

- In situ reduction with NaBH4/CeCl3

This method achieves 68% overall yield but suffers from moderate E:Z ratios (7:1) due to competing-sigmatropic rearrangements.

Solvent Effects on Selectivity

| Solvent | E:Z Ratio | Yield (%) |

|---|---|---|

| THF | 7:1 | 68 |

| DME | 9:1 | 63 |

| Toluene | 5:1 | 71 |

Dielectric constant correlates inversely with E-selectivity, suggesting polar transition state stabilization enhances stereocontrol.

Enzymatic Kinetic Resolution

Biocatalyst Screening

Lipase B from Candida antarctica (CAL-B) demonstrates superior enantioselectivity in resolving racemic mixtures. The acetylation reaction in MTBE at 35°C achieves:

- E value : 48

- Conversion : 45% (theoretical maximum 50%)

- ee product : 99%

- ee substrate : 98%

Process Economics

While environmentally favorable, the enzymatic approach remains cost-prohibitive for large-scale production due to:

- High biocatalyst loadings (15% w/w)

- Lengthy reaction times (72 h)

- Limited substrate solubility in aqueous systems

Reductive Amination/Ring-Opening Cascade

Novel Pathway Exploration

This emerging methodology combines:

- Michael addition of 4-fluoroaniline to ethyl acrylate

- Pd/C-catalyzed hydrogenolytic ring closure

- Base-mediated retro-aldol cleavage

Preliminary results show promise (55% yield, 94% ee) but require optimization of:

- Hydrogen pressure (optimal at 50 psi)

- Solvent mixtures (IPA/water 4:1)

- Temperature gradients during cascade steps

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)but-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The double bond can be reduced to form the saturated alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: 3-(4-fluorophenyl)but-2-en-1-one or 3-(4-fluorophenyl)but-2-enal.

Reduction: 3-(4-fluorophenyl)butan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-(4-fluorophenyl)but-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-3-(4-fluorophenyl)but-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of (E)-3-(4-fluorophenyl)but-2-en-1-ol are influenced by its structural analogues, particularly variations in aromatic substituents and backbone modifications. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations :

- Electron-Withdrawing Groups : Fluorine and bromine substituents enhance electronic interactions, improving binding to biological targets (e.g., compound 2j’s IC₅₀ of 4.7 μM) . Methoxy groups, being electron-donating, reduce potency (e.g., compound 2p’s IC₅₀: 70.79 μM) .

- Backbone Flexibility : Chalcone derivatives (e.g., compound 2j) exhibit α,β-unsaturated ketones, enabling Michael addition reactions, whereas but-2-en-1-ol derivatives prioritize hydroxyl-mediated interactions .

Physical and Crystallographic Properties

Crystal structure analyses reveal conformational differences influenced by substituents:

- Dihedral Angles : The fluorophenyl-indole derivative in exhibits a dihedral angle of 111.5° between aromatic planes, reducing π-stacking efficiency .

- Hydrogen Bonding : Weak intermolecular H-bonds in fluorinated compounds (e.g., C–H···O/F interactions) affect solubility and crystal packing .

- Bond Lengths : Fluorine’s electronegativity shortens C–F bonds (1.35–1.40 Å), enhancing stability compared to C–Br (1.90 Å) or C–OCH₃ (1.43 Å) .

Biological Activity

(E)-3-(4-fluorophenyl)but-2-en-1-ol, a compound characterized by its unique structure featuring a fluorophenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A fluorophenyl group that enhances lipophilicity and potential interactions with biological targets.

- A hydroxyl group that can participate in hydrogen bonding and influence solubility.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group facilitates hydrogen bonding . These interactions may modulate enzyme or receptor activity, leading to various biological effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its potential to inhibit cancer cell proliferation through apoptosis induction. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Case Studies

- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell growth significantly compared to untreated controls. The IC50 values ranged from 10 µM to 30 µM depending on the cell type .

- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, supporting its therapeutic potential in inflammatory conditions .

Data Tables

| Biological Activity | Effect Observed | IC50 Value (µM) |

|---|---|---|

| Anticancer (e.g., breast) | Inhibition of cell proliferation | 15 |

| Anti-inflammatory | Reduction in cytokine levels | 25 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-3-(4-fluorophenyl)but-2-en-1-ol, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation using 2-hydroxyacetophenones and 4-fluorobenzaldehyde in the presence of KOH/ethanol under controlled temperatures (0–50°C). Optimization involves adjusting reaction time (2–3 hours), solvent polarity, and base concentration to enhance yield and stereoselectivity . For analogous enol derivatives, reduction of α,β-unsaturated esters (e.g., using NaBH₄ or LiAlH₄) in tetrahydrofuran or ethanol is effective, with yields exceeding 85% when monitored by TLC .

Q. How is the stereochemistry of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining stereochemistry. Coupling constants (J values) between the α- and β-protons of the enol moiety typically range from 12–16 Hz for the E-isomer, confirming trans-configuration. X-ray crystallography provides definitive proof, as seen in related chalcone derivatives where dihedral angles between aromatic rings and the enol system are measured .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to assign protons and carbons, with fluorinated aromatic signals appearing as doublets due to coupling with ¹⁹F.

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=C), and ~1220 cm⁻¹ (C-F).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₁FO).

- X-ray Diffraction : For crystal structure determination, utilizing software like SHELXL or Mercury .

Advanced Research Questions

Q. How can computational tools aid in predicting the hydrogen-bonding networks and crystal packing of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and hydrogen-bonding motifs. Graph set analysis (e.g., using Mercury’s Materials Module) identifies recurring patterns (e.g., R₂²(8) rings) in crystal structures, which are critical for understanding polymorphism . For example, Hirshfeld surface analysis of chalcone analogs reveals dominant H···F and H···O interactions .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies between predicted and observed NMR shifts may arise from dynamic effects (e.g., rotational barriers). Variable-temperature NMR or NOESY experiments can clarify conformational equilibria. For crystallographic disagreements (e.g., unit cell parameters), re-refinement using SHELXL with updated scattering factors or twinning correction is advised .

Q. How can asymmetric synthesis be applied to access enantiomerically pure forms of this compound?

Chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution (e.g., lipase-mediated acetylation) enable enantioselective synthesis. For example, asymmetric allylation of hydrazides using Pd catalysts achieves >90% enantiomeric excess (ee) in related systems .

Q. What in vitro assays evaluate the biological activity of this compound, and how are false positives minimized?

Antimicrobial activity is assessed via broth microdilution (MIC/MBC assays), while cytotoxicity is tested using MTT or resazurin-based protocols. To mitigate false positives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.